1-Phenyltetrazole-5-thiol
CAS No.: 86-93-1
Cat. No.: VC21136441
Molecular Formula: C7H6N4S
Molecular Weight: 178.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86-93-1 |
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Molecular Formula | C7H6N4S |
Molecular Weight | 178.22 g/mol |
IUPAC Name | 1-phenyl-2H-tetrazole-5-thione |
Standard InChI | InChI=1S/C7H6N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h1-5H,(H,8,10,12) |
Standard InChI Key | GGZHVNZHFYCSEV-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)N2C(=NN=N2)S |
SMILES | C1=CC=C(C=C1)N2C(=S)N=NN2 |
Canonical SMILES | C1=CC=C(C=C1)N2C(=S)N=NN2 |
Introduction
Property | Value |
---|---|
Chemical Formula | C7H6N4S |
Molecular Weight | 178.22 g/mol |
Physical State | Solid |
Appearance | White |
Odor | Odorless |
Melting Point | 128-132°C |
Boiling Point | 381.5°C at 760 mmHg |
CAS Number | 86-93-1 |
The thiol group (-SH) attached to the tetrazole ring makes 1-Phenyltetrazole-5-thiol a potent nucleophile and an excellent chelating agent for metal ions. This functional group can undergo oxidation to form disulfides, which can further react with other thiols to create mixed disulfides. These chemical characteristics contribute significantly to the compound's versatility in various chemical applications .
Synthesis Methods
The production of 1-Phenyltetrazole-5-thiol can be achieved through several synthetic routes, with variations in reaction conditions, reagents, and yields. Understanding these synthesis methods is crucial for industrial production and laboratory-scale preparations of this versatile compound .
Classical Synthetic Route
One of the most common methods for synthesizing 1-Phenyltetrazole-5-thiol involves the reaction of phenylhydrazine with sodium azide and sulfuric acid, followed by reduction with sodium borohydride. The reaction scheme proceeds through several steps, as shown below:
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PhNHNH2 + NaN3 + H2SO4 → PhN3 + NaHSO4 + 2H2O
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PhN3 + NaBH4 → PhNH2 + H2 + NaBH3N3
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PhNH2 + CS2 + NH3 + H2O → PhNHCSNH2 + H2S
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PhNHCSNH2 → PhNHC(S)SH
This multi-step process requires careful control of reaction conditions, including temperature, concentration, and reaction time, to achieve optimal yields and purity of the final product .
Alternative Synthesis Methods
An alternative approach involves the reaction of 1-phenyl-1H-tetrazole-5-thione with hydrogen sulfide or thiol reagents such as mercaptoethanol or cysteine. This method can be advantageous in certain scenarios, particularly when starting from tetrazole derivatives rather than phenylhydrazine .
Industrial production methods typically follow similar synthetic routes but are optimized for larger scales, higher yields, and consistent product quality. These optimizations may include continuous flow reactors, advanced purification techniques, and specialized equipment designed for handling hazardous reagents such as sodium azide .
Applications in Various Industries
1-Phenyltetrazole-5-thiol has found numerous applications across diverse industries due to its unique structural features and reactivity. The following sections detail its applications in pharmaceuticals, agrochemicals, analytical chemistry, and dye industry .
Pharmaceutical Applications
In the pharmaceutical industry, 1-Phenyltetrazole-5-thiol serves as a valuable building block and pharmacophore in the design and synthesis of various bioactive compounds. The tetrazole ring is considered a privileged scaffold in medicinal chemistry due to its high stability, lipophilicity, and ability to form hydrogen bonds with biological targets. The thiol group further enhances the pharmacological properties of derived compounds by improving their solubility, bioavailability, and metabolic stability .
Several derivatives of 1-Phenyltetrazole-5-thiol have demonstrated significant biological activities:
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Antimicrobial agents: 5-(4-methoxyphenyl)-1-phenyltetrazole-5-thiol has shown potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
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Anticancer compounds: 5-(4-methylphenyl)-1-phenyltetrazole-5-thiol exhibited significant antitumor activity against lung cancer cells .
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Antihypertensive medications: Used as an intermediate in the synthesis of various antihypertensive drugs .
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Antiviral agents: Serves as a precursor in developing compounds with antiviral properties .
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Antibiotics: Contributes to the production of antibiotics such as cefotetan and cefotaxime .
These pharmaceutical applications highlight the importance of 1-Phenyltetrazole-5-thiol in drug discovery and development processes, making it a valuable compound in medicinal chemistry research.
Agrochemical Applications
1-Phenyltetrazole-5-thiol and its derivatives play significant roles in agrochemical development, particularly as components in fungicides, herbicides, and insecticides. The tetrazole ring can function as a bioisostere for carboxylic acids, which are commonly used in herbicide and fungicide formulations. Additionally, the thiol group enhances the activity of these compounds by forming coordination complexes with metal ions that are essential for plant and insect growth and development .
In agrochemical applications, 1-Phenyltetrazole-5-thiol serves as a building block for the synthesis of various compounds, including:
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Triazoles: Important class of fungicides used in crop protection .
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Benzotriazoles: Used in the formulation of various pesticides .
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Herbicides: Controls unwanted vegetation in agricultural settings .
The versatility of 1-Phenyltetrazole-5-thiol in agrochemical applications contributes to the development of more effective and selective crop protection agents, addressing the challenges of pest resistance and environmental concerns in modern agriculture.
Analytical Chemistry Applications
In analytical chemistry, 1-Phenyltetrazole-5-thiol and its derivatives serve as reagents for the determination of metal ions, amino acids, and proteins. The thiol group can react with metal ions to form stable chelates that can be detected through various spectroscopic methods. Similarly, the tetrazole ring can form complexes with amino acids and proteins, facilitating their separation and quantification .
Specific analytical applications include:
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Metal ion detection: 5-(4-aminophenyl)-1-phenyltetrazole-5-thiol has been reported as a selective and sensitive reagent for determining copper ions in aqueous solutions .
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Chromatographic separations: 5-(4-carboxyphenyl)-1-phenyltetrazole-5-thiol has proven effective as a stationary phase for separating amino acids by high-performance liquid chromatography (HPLC) .
These analytical applications demonstrate the compound's utility in developing sensitive and selective methods for detecting and quantifying various substances in complex matrices.
Applications in the Dye Industry
1-Phenyltetrazole-5-thiol finds significant applications in the dye industry, where it serves as a building block for synthesizing various dyes and pigments. Its unique structural features contribute to the development of colorants with specific properties and applications .
The compound is particularly useful in producing:
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Azo dyes: A major class of synthetic dyes characterized by the presence of one or more azo groups (-N=N-) .
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Anthraquinone dyes: Known for their bright colors and excellent light fastness, used in textile dyeing and printing .
The versatility of 1-Phenyltetrazole-5-thiol in dye synthesis enables the production of colorants with tailored properties, addressing specific requirements for different applications in textiles, printing, and other industries.
Table 2: Applications of 1-Phenyltetrazole-5-thiol Across Different Industries
Industry | Applications | Examples |
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Pharmaceutical | Building block for bioactive compounds | Antimicrobial, anticancer, antihypertensive, antiviral agents, antibiotics (cefotetan, cefotaxime) |
Agrochemical | Production of crop protection chemicals | Herbicides, fungicides, insecticides, triazoles, benzotriazoles |
Analytical Chemistry | Reagent for determination and separation | Metal ion detection, amino acid and protein separation |
Dye Industry | Production of colorants | Azo dyes, anthraquinone dyes |
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